3-Fluorobenzyl bromide
Overview
Description
3-Fluorobenzyl bromide: is an organic compound with the molecular formula C7H6BrF . It is a substituted benzyl bromide where a fluorine atom is attached to the benzene ring at the third position. This compound is commonly used as a reagent in organic synthesis due to its reactivity and ability to introduce both bromine and fluorine functionalities into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzyl bromide can be synthesized through the bromination of 3-fluorotoluene. The process typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is carried out under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve a continuous flow process to ensure efficient production. The use of automated systems and optimized reaction conditions can enhance yield and purity. The bromination reaction is carefully controlled to minimize by-products and ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Reduction reactions can convert this compound to 3-fluorotoluene.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic substitution: Products such as 3-fluorobenzyl azide, 3-fluorobenzyl thiocyanate, or 3-fluorobenzyl alcohol.
Oxidation: Products like 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Product is 3-fluorotoluene.
Scientific Research Applications
Chemistry: 3-Fluorobenzyl bromide is widely used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and material science .
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of their structure and function. It can be used to introduce fluorine atoms into peptides and proteins, which can help in the investigation of protein-ligand interactions .
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those that require fluorine substitution for enhanced biological activity. Fluorinated drugs often exhibit improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a versatile intermediate in the manufacture of various chemical products .
Mechanism of Action
The mechanism of action of 3-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .
Molecular Targets and Pathways: In biological systems, this compound can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The compound’s ability to introduce fluorine atoms into molecules can also impact metabolic pathways and enzyme interactions .
Comparison with Similar Compounds
- 4-Fluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 3,4-Difluorobenzyl bromide
Comparison: 3-Fluorobenzyl bromide is unique due to the position of the fluorine atom on the benzene ring. This positional isomerism can lead to differences in reactivity and selectivity in chemical reactions. For example, 4-fluorobenzyl bromide, with the fluorine atom at the fourth position, may exhibit different electronic effects and steric hindrance compared to this compound. These differences can influence the outcome of nucleophilic substitution reactions and the stability of the resulting products .
Properties
IUPAC Name |
1-(bromomethyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBZBMXPJYMXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060025 | |
Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-41-7 | |
Record name | 3-Fluorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorobenzyl bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromo-m-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.